Sulprostone

Vue d'ensemble

Description

Le sulprostone est un analogue synthétique de la prostaglandine E2 (PGE2) qui présente une activité ocytocique. Il est principalement utilisé en milieu médical pour induire le travail, gérer les hémorragies post-partum et interrompre les grossesses en cas de décès fœtal . Le this compound est connu pour son efficacité élevée dans la liaison et l'activation du récepteur EP3 de la prostaglandine, qui joue un rôle crucial dans ses effets thérapeutiques .

Méthodes De Préparation

La synthèse du sulprostone implique plusieurs étapes, à partir du dérivé cyclopentane approprié. Les étapes clés incluent:

Formation du cycle cyclopentane: Ceci implique l'utilisation de réactifs et de catalyseurs spécifiques pour former la structure cyclopentane.

Introduction de groupes fonctionnels: Les groupes hydroxyle, phénoxy et autres groupes fonctionnels sont introduits par diverses réactions chimiques, notamment les réactions d'oxydation et de substitution.

Assemblage final: Les dernières étapes impliquent le couplage du dérivé cyclopentane avec d'autres fragments moléculaires pour former le this compound.

Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies synthétiques pour garantir un rendement élevé et une pureté du produit final. Cela comprend le contrôle des conditions réactionnelles telles que la température, la pression et le pH pour obtenir les résultats souhaités.

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Sulprostone’s chemical formula is C₂₃H₃₁NO₇S , featuring a sulfonamide group and a cyclopentane ring system characteristic of prostaglandins . Key structural elements include:

-

Sulfonamide group (-SO₂-NH₂) : Contributes to stability and influences acid-base interactions.

-

Double bonds : Present in the cyclopentane ring and side chains, which may participate in oxidation or isomerization reactions.

-

Hydroxyl groups : Potential sites for hydrolysis or condensation.

Hydrolytic Degradation

Prostaglandins, including this compound, are susceptible to hydrolysis under physiological conditions. While direct data on this compound is limited, related prostaglandins (e.g., PGE₂) undergo hydrolysis of ester bonds or epoxide rings . Factors influencing hydrolysis include:

-

pH : Acidic or basic environments accelerate degradation.

-

Temperature : Elevated temperatures increase molecular mobility, enhancing reactivity.

Solid-State Stability

In pharmaceutical formulations, this compound’s stability is critical. Solid-state reactions (e.g., phase transformations or dehydration) can occur, influenced by excipients and storage conditions . For example:

-

Maillard reactions : Potential interactions with amine-containing excipients under acidic conditions.

-

Oxidation : Susceptibility to oxidation at double bonds, though structural modifications (e.g., sulfonamide) may reduce this risk compared to natural PGE₂ .

Oxidation Pathways

This compound’s double bonds (e.g., in the cyclopentane ring) are prone to oxidation. While no direct studies on this compound’s oxidation are cited, related prostaglandins exhibit:

-

Epoxidation : Formation of reactive epoxide intermediates under oxidative stress.

-

Lipid peroxidation : Potential interaction with free radicals in biological systems.

The sulfonamide group may enhance stability by reducing susceptibility to oxidative cleavage compared to natural PGE₂ .

Enzymatic Interactions

This compound’s resistance to metabolic degradation is a key advantage over PGE₂ . This stability likely arises from structural modifications that hinder enzymatic attack. For example:

-

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) : A primary enzyme in prostaglandin metabolism. This compound’s sulfonamide group may sterically hinder binding to this enzyme.

-

Cytochrome P450 enzymes : Potential oxidation via CYP450 isoforms, though no direct evidence is available.

Interactions with Surfactants and Excipients

In formulations, surfactants can modulate this compound’s reactivity. For instance:

-

Anionic surfactants (e.g., SDS) : May alter solubility or partitioning, affecting reaction rates .

-

Cationic surfactants (e.g., CTAB) : Potential ion-pair interactions with the sulfonamide group, influencing stability or release profiles.

Analytical Methods for Reaction Monitoring

Advanced techniques like UHPLC-QqQ-MS/MS enable precise quantification of this compound and its degradation products . Example parameters for similar prostaglandins include:

| Parameter | Value |

|---|---|

| Precursor Ion | [M−H]⁻ |

| Product Ions | Fragments (e.g., 323.3, 171.15 m/z) |

| Retention Time | ~5.9 min |

These methods can track hydrolysis or oxidation by detecting characteristic fragment ions .

Pharmacological Implications of Reactivity

This compound’s chemical stability ensures prolonged activity in clinical settings, such as:

Applications De Recherche Scientifique

Termination of Pregnancy

Efficacy and Safety:

Sulprostone has been extensively studied for its role in the termination of pregnancy, particularly in cases of fetal death during the second and early third trimesters. A retrospective study involving 97 women demonstrated that intravenous this compound was both safe and effective, with 90% of participants aborting within 24 hours of administration. The average induction-expulsion interval was approximately 11.9 hours, with minimal side effects reported .

Dosage and Administration:

The protocol involved an initial infusion rate of 15 μg/hr, which could be titrated up to a maximum of 240 μg/hr, reaching a total daily dose of 1500 μg . Although most patients required subsequent evacuation procedures, the blood loss was minimal, indicating a favorable safety profile.

Management of Retained Placenta

Clinical Outcomes:

this compound has also shown promise in managing retained placenta. A study involving 126 women indicated that this compound infusion led to successful placental expulsion in nearly 40% of cases, significantly reducing blood loss compared to those requiring manual removal (582 ml vs. 1275 ml) .

Mechanism of Action:

The drug acts by stimulating uterine contractions, facilitating the expulsion of retained placental tissue without significant adverse effects or postpartum morbidity . This application is particularly beneficial in obstetric settings where rapid management is essential to prevent complications such as hemorrhage.

Effects on Gastric Motility

Research Insights:

Recent studies have explored the effects of this compound on gastric motility and dysrhythmia. In a controlled experiment with ferrets, this compound administration resulted in altered gastric myoelectrical activity characterized by an increase in the dominant frequency of slow waves and a decrease in regularity .

Physiological Implications:

These findings suggest that this compound may influence gastric function by shifting the balance towards sympathetic dominance, as indicated by changes in heart rate variability (HRV) and increased blood pressure . Such insights are crucial for understanding the broader physiological impacts of this compound beyond its obstetric applications.

Summary Table of Applications

Mécanisme D'action

Sulprostone exerts its effects by binding to and activating the prostaglandin EP3 receptor. This receptor is involved in various physiological processes, including uterine contractions and regulation of blood flow. By activating the EP3 receptor, this compound induces uterine contractions, which are essential for its therapeutic applications in labor induction and postpartum hemorrhage management . The molecular pathways involved include the activation of G-protein coupled receptors and subsequent signaling cascades that lead to the desired physiological responses .

Comparaison Avec Des Composés Similaires

Le sulprostone est unique parmi les analogues de la prostaglandine en raison de sa sélectivité et de son efficacité élevées dans l'activation du récepteur EP3. Des composés similaires incluent:

Misoprostol: Un autre analogue de la prostaglandine utilisé pour des applications médicales similaires, mais avec une sélectivité différente des récepteurs.

Dinoprostone: Une prostaglandine E2 naturelle utilisée pour l'induction du travail et la maturation cervicale.

Carboprost: Un analogue de la prostaglandine principalement utilisé pour gérer les hémorragies post-partum

Comparé à ces composés, le this compound offre des avantages en termes de stabilité et de résistance à la dégradation métabolique, ce qui en fait un choix privilégié dans certains scénarios cliniques .

Activité Biologique

Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that has been widely studied for its biological activity, particularly in obstetric and gynecological applications. This article reviews the compound's mechanism of action, clinical uses, efficacy, and safety based on diverse research findings.

This compound acts primarily as a uterotonic agent, promoting uterine contractions. It binds to the prostaglandin receptors (EP receptors), leading to increased intracellular calcium levels and subsequent smooth muscle contraction. This activity is particularly beneficial in situations requiring uterine evacuation or management of postpartum hemorrhage.

Clinical Applications

This compound is employed in several clinical scenarios, including:

- Induction of Labor : Used to induce labor in cases of fetal death or when medical abortion is necessary.

- Management of Postpartum Hemorrhage : Effective in treating hemorrhages due to uterine atonia when oxytocin is insufficient.

- Treatment of Retained Placenta : Facilitates the expulsion of retained placenta post-delivery.

Induction of Labor

A retrospective study involving 97 women with fetal death in the second and early third trimester found that this compound was effective for inducing abortion. The average induction-expulsion interval was approximately 11.9 hours, with 90% of patients aborting within 24 hours. Side effects were minimal, with only a few requiring additional interventions such as evacuation or curettage .

Management of Postpartum Hemorrhage

In a study assessing 315 cases of postpartum hemorrhage due to uterine atonia, this compound demonstrated an 89% success rate with minimal side effects (5.5%). The treatment was particularly effective when administered promptly after diagnosis .

Treatment of Retained Placenta

Another study focused on the use of intravenous this compound for retained placenta indicated that 39.7% of cases resulted in successful expulsion without manual intervention. Blood loss was significantly lower in cases where this compound was effective compared to those requiring manual removal (582 ml vs. 1275 ml) .

Comparative Studies

A randomized controlled trial compared this compound with misoprostol for labor induction after fetal death. Both agents showed similar efficacy, but this compound had a slightly longer induction-delivery interval (12.3 hours vs. 10.4 hours for misoprostol). The need for additional uterotonics and rates of placental retention were also comparable between the two groups .

Case Studies and Observations

- Case Report on Myocardial Ischemia : A case report highlighted a rare complication where a patient developed myocardial ischemia after this compound administration during severe postpartum hemorrhage. This underscores the importance of monitoring cardiovascular status during treatment .

- Clinical Guidelines : Recommendations suggest that this compound should be considered earlier in treatment protocols for postpartum hemorrhage due to its effectiveness compared to traditional therapies like oxytocin .

Summary Table: Efficacy and Side Effects

| Study Focus | Efficacy (%) | Average Induction-Expulsion Interval (Hours) | Major Side Effects (%) |

|---|---|---|---|

| Induction of Labor | 90 | 11.9 | Minimal (5-8) |

| Management of Postpartum Hemorrhage | 89 | N/A | Minimal (5.5) |

| Treatment of Retained Placenta | 39.7 | N/A | None reported |

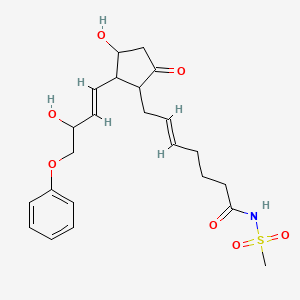

Propriétés

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVCDCIMBLVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860755 | |

| Record name | 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60325-46-4 | |

| Record name | Sulprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.